molecular formula C9H10INO2 B14841495 2-Hydroxy-3-iodo-N,N-dimethylbenzamide

2-Hydroxy-3-iodo-N,N-dimethylbenzamide

Cat. No.: B14841495
M. Wt: 291.09 g/mol
InChI Key: JZSLHDWLGCYBQV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the second position, an iodine atom at the third position, and a dimethylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-iodo-N,N-dimethylbenzamide typically involves the iodination of 2-hydroxy-N,N-dimethylbenzamide. A common method includes the reaction of 2-hydroxy-N,N-dimethylbenzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation: Products include 2-iodo-N,N-dimethylbenzamide.

    Reduction: Products include 2-hydroxy-3-iodo-N,N-dimethylamine.

Scientific Research Applications

2-Hydroxy-3-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and iodine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodo-N,N-dimethylbenzamide:

    2-Hydroxy-3-chloro-N,N-dimethylbenzamide: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological activity.

Uniqueness: 2-Hydroxy-3-iodo-N,N-dimethylbenzamide is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

2-hydroxy-3-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,1-2H3

InChI Key

JZSLHDWLGCYBQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)I)O

Origin of Product

United States

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